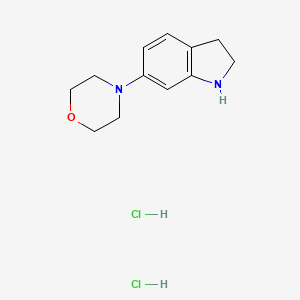

6-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride

Description

6-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride is a chemical compound that features a morpholine ring attached to a dihydroindole structure

Properties

IUPAC Name |

4-(2,3-dihydro-1H-indol-6-yl)morpholine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.2ClH/c1-2-11(14-5-7-15-8-6-14)9-12-10(1)3-4-13-12;;/h1-2,9,13H,3-8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCZOCGOBVZCQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)N3CCOCC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride typically involves the reaction of a morpholine derivative with an indole precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Oxidation Reactions

The dihydroindole moiety undergoes oxidation to form aromatic derivatives. Key pathways include:

The oxidation of the dihydroindole ring to oxindole or fully aromatic indole derivatives is facilitated by electron-donating effects from the morpholine nitrogen. Air oxidation under acidic conditions can further lead to fused quinazolinone structures .

Substitution Reactions

Electrophilic substitution occurs preferentially at the indole C5 position due to the directing effects of the morpholine ring:

Nitration produces a mixture of 5-nitro and 6-nitro isomers, with the former dominating due to steric and electronic factors . Halogenation with SOCl₂ or ClSO₃H proceeds efficiently under mild conditions.

Reduction Reactions

The dihydroindole system can undergo further reduction or participate in hydrogenation:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 hr | Tetrahydroindole derivative | Stabilizes core |

| H₂/Pd-C | 50 psi, EtOH, 24 hrs | Saturated indoline-morpholine hybrid | Improved bioavailability |

Selective reduction of the indole double bond is achievable using catalytic hydrogenation, while borohydride systems target ketone intermediates .

Cyclization and Condensation Reactions

The compound serves as a precursor in heterocycle synthesis:

-

With thiourea : Forms thioquinazolinone derivatives under reflux (120°C, HCl catalyst) .

-

With aldehydes : Produces Schiff bases via condensation (e.g., 1H-indole-3-carboxaldehyde derivatives) .

-

In Grignard reactions : Morpholine nitrogen facilitates nucleophilic attacks, yielding fused piperidine-indole systems .

Stability and Degradation

-

pH sensitivity : Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions, forming indole-3-carboxylic acid .

-

Thermal stability : Decomposes above 200°C, releasing morpholine and HCl gas.

Spectroscopic Characterization Data

This compound’s versatility in oxidation, substitution, and cyclization reactions makes it valuable for synthesizing bioactive molecules, particularly anticancer and antimicrobial agents . Further research is needed to explore its catalytic applications and reaction kinetics under non-traditional conditions (e.g., microwave irradiation).

Scientific Research Applications

Chemical Synthesis and Applications

The compound serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions. The synthesis typically involves the reaction of morpholine derivatives with indole precursors under controlled conditions, often using solvents like ethanol or methanol and catalysts to facilitate the reaction.

Key Reactions Involving 6-(Morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride:

- Oxidation: Can be oxidized to yield corresponding oxides.

- Reduction: Capable of undergoing reduction to form its reduced derivatives.

- Substitution: The morpholine or indole structure can be modified by introducing different functional groups.

Biological Activities

Research indicates that 6-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride exhibits various biological activities, making it a candidate for further investigation in pharmacology.

Antimicrobial Properties:

Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, compounds related to this structure demonstrated activity against various bacterial strains, including Staphylococcus epidermidis and Candida albicans . The minimum inhibitory concentration (MIC) values suggest moderate effectiveness against these pathogens.

Anti-inflammatory Effects:

There is ongoing research into the anti-inflammatory potential of this compound. Its mechanism may involve modulation of specific molecular targets within inflammatory pathways, though detailed mechanisms are still under investigation.

Therapeutic Potential

The therapeutic applications of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride are being explored in several areas:

Cancer Research:

Indole derivatives have been studied for their anticancer properties. Compounds similar to 6-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells . The specific pathways involved in these effects are subject to further research.

Cardiovascular Applications:

There is emerging interest in the use of morpholine-linked compounds for treating atrial fibrillation. These compounds may offer improved selectivity and efficacy compared to existing therapies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; involved in various reactions. |

| Antimicrobial | Effective against certain Gram-positive bacteria and fungi (e.g., MIC values). |

| Anti-inflammatory | Potential modulation of inflammatory pathways; ongoing research required. |

| Cancer Treatment | Induces apoptosis; inhibits tumor growth; requires further investigation. |

| Cardiovascular | Potential use in treating atrial fibrillation with improved selectivity. |

Case Studies and Research Findings

Recent studies have highlighted the potential of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride in various therapeutic contexts:

- Antimicrobial Activity Study (2023): This study evaluated several derivatives for their effectiveness against bacterial strains, revealing promising results for certain compounds with MIC values indicating significant activity against Staphylococcus epidermidis .

- Cancer Research (2024): Investigations into indole derivatives have shown their ability to inhibit cancer cell proliferation, suggesting a pathway for developing new anticancer agents .

- Inflammation Modulation : Ongoing studies are exploring how this compound can affect inflammatory markers and pathways, potentially leading to new treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-(morpholin-4-yl)pyridine: Another morpholine-containing compound with similar structural features.

4-morpholin-4-yl-2-oxo-1,2-dihydroquinoline: A compound with a morpholine ring and a quinoline structure.

5-(morpholin-4-yl)-1,2,3-thiadiazole: A thiadiazole derivative with a morpholine ring.

Uniqueness

6-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride is unique due to its specific combination of a morpholine ring and a dihydroindole structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

6-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique dual-ring structure comprising an indole and a morpholine moiety. This structural configuration contributes to its reactivity and interaction with various biological targets. The molecular formula is C₁₃H₁₈Cl₂N₂O, with a molecular weight of approximately 303.2 g/mol.

Antimicrobial Properties

Research indicates that 6-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these pathogens reveal its potential as an antimicrobial agent. For example, studies show MIC values against E. coli ranging from 0.0048 to 0.0195 mg/mL .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0098 |

| Candida albicans | 0.039 |

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential applications in treating conditions characterized by excessive inflammation.

The mechanism by which 6-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation, contributing to its anticancer properties.

- Receptor Interaction : It is believed to interact with specific receptors and proteins within cells, modulating their activity.

- Oxidative Stress Modulation : By influencing oxidative stress pathways, the compound may help protect cells from damage associated with inflammation and infection .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- A study on its antibacterial activity demonstrated significant inhibition against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating its potential as an alternative treatment option in antibiotic resistance scenarios .

- Another research effort focused on its anti-inflammatory effects revealed that it could reduce inflammation markers in animal models, supporting its therapeutic potential in chronic inflammatory diseases.

Q & A

Q. What methodological safeguards are critical when scaling up synthesis for preclinical studies?

- Best Practices :

- Process Analytical Technology (PAT) : Implement inline FTIR for real-time monitoring of reaction endpoints .

- Impurity Profiling : Use LC-MS to detect genotoxic impurities (e.g., alkylating agents) at ppm levels .

- Crystallization Control : Optimize cooling rates and solvent ratios to ensure polymorph consistency (e.g., Form I vs. Form II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.